molecular formula C17H21NO3 B4456211 1-(6-ETHOXY-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDINE

1-(6-ETHOXY-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDINE

Cat. No.: B4456211
M. Wt: 287.35 g/mol
InChI Key: PWRFYQYFBNOBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Ethoxy-3-methyl-1-benzofuran-2-carbonyl)piperidine is a synthetic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(6-ethoxy-3-methyl-1-benzofuran-2-carbonyl)piperidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Ethoxylation and Methylation:

    Carbonylation: The carbonyl group is introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

    Piperidine Coupling: The final step involves coupling the benzofuran derivative with piperidine under basic conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(6-Ethoxy-3-methyl-1-benzofuran-2-carbonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1-(6-Ethoxy-3-methyl-1-benzofuran-2-carbonyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-ethoxy-3-methyl-1-benzofuran-2-carbonyl)piperidine involves its interaction with specific molecular targets. The benzofuran core is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

1-(6-Ethoxy-3-methyl-1-benzofuran-2-carbonyl)piperidine can be compared with other benzofuran derivatives, such as:

    1-(3-Methyl-1-benzofuran-2-carbonyl)piperidine: Similar structure but lacks the ethoxy group, which may affect its biological activity and chemical reactivity.

    1-(6-Methoxy-3-methyl-1-benzofuran-2-carbonyl)piperidine: The methoxy group may confer different solubility and reactivity properties compared to the ethoxy group.

    1-(6-Ethoxy-1-benzofuran-2-carbonyl)piperidine: Lacks the methyl group, which may influence its interaction with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical properties.

Properties

IUPAC Name

(6-ethoxy-3-methyl-1-benzofuran-2-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-3-20-13-7-8-14-12(2)16(21-15(14)11-13)17(19)18-9-5-4-6-10-18/h7-8,11H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRFYQYFBNOBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=C(O2)C(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-ETHOXY-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDINE
Reactant of Route 2
Reactant of Route 2
1-(6-ETHOXY-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDINE
Reactant of Route 3
Reactant of Route 3
1-(6-ETHOXY-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDINE
Reactant of Route 4
Reactant of Route 4
1-(6-ETHOXY-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDINE
Reactant of Route 5
Reactant of Route 5
1-(6-ETHOXY-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDINE
Reactant of Route 6
Reactant of Route 6
1-(6-ETHOXY-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.